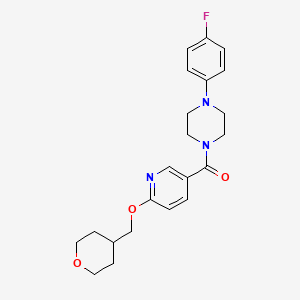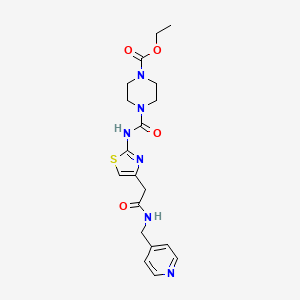
4-methoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzamide derivatives often involves complex organic reactions, tailored to introduce specific functional groups that impart desired biological activities. For instance, the synthesis of related benzamide compounds involves multi-step chemical processes, including condensation, nitration, and amidation reactions, to achieve the target molecule with high purity and yield (Nguyen et al., 1990).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including 4-methoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide, can be characterized using techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy. These methods provide detailed information on the molecular geometry, bond lengths, and angles, crucial for understanding the compound's chemical behavior and interaction with biological targets (T. Yanagi et al., 2000).
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, reflecting their reactivity and functional group compatibility. For instance, they can undergo nucleophilic substitution reactions, enabling further chemical modifications to enhance their pharmacological profile. The electronic properties of the benzamide core, influenced by substituents like methoxy groups, affect its reactivity and interactions (S. A. Halim & M. Ibrahim, 2022).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline form, are influenced by their molecular structure. Polymorphism, for example, can significantly impact the compound's physical stability and solubility, which are critical factors in drug formulation and development (T. Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties of this compound, such as acidity/basicity, reactivity towards specific reagents, and stability under various conditions, are crucial for its application in chemical and biological research. These properties are determined by the functional groups present in the molecule and their electronic and steric effects (S. A. Halim & M. Ibrahim, 2022).
Wissenschaftliche Forschungsanwendungen
Synthesis Methods and Derivatives
- A study details a high-yield synthesis method for (S)-BZM and (R)-BZM, precursors to radiopharmaceuticals, showcasing the chemical's utility in medical imaging and diagnostics (Bobeldijk et al., 1990).
- Novel benzodifuranyl derivatives derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic properties, indicate the chemical's potential for developing new therapeutic agents (Abu‐Hashem et al., 2020).
- Research into the preparation and characterization of crystalline forms of related compounds emphasizes the importance of chemical structure in pharmaceutical development (Yanagi et al., 2000).
Biological and Pharmacological Activities
- A study synthesizing benzamide derivatives for neuroleptic activity underscores the chemical's relevance in developing treatments for psychiatric disorders (Iwanami et al., 1981).
- Anticancer evaluations of N-(Pyridin-3-yl)benzamide derivatives, tested against various human cancer cell lines, highlight the compound's potential in oncology (Mohan et al., 2021).
Chemical Properties and Reactions
- Novel pyrimidine and fused pyrimidine derivatives showcase the versatility of related chemicals in synthesizing compounds with potential for antiviral activity, even though no significant activity was found in the study (Mahmoud et al., 2011).
- Investigations into the synthesis and biological activity of imidazo[1,2-a]pyridines as antiulcer agents point towards the compound's potential in gastroenterology (Starrett et al., 1989).
Eigenschaften
IUPAC Name |
4-methoxy-N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-27-15-7-5-14(6-8-15)19(26)22-13-12-21-17-9-10-18(25-24-17)23-16-4-2-3-11-20-16/h2-11H,12-13H2,1H3,(H,21,24)(H,22,26)(H,20,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMIBQZVJNMMMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCNC2=NN=C(C=C2)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2480028.png)



![N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide](/img/structure/B2480033.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2480035.png)



